1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl-
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Overview
Description
1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl- is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by its fused imidazole and pyridine rings, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl- typically involves the construction of the imidazole and pyridine rings. One common method is the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Major products formed from these reactions include oxidized derivatives, reduced forms, and substituted imidazopyridines.
Scientific Research Applications
1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a bioisostere, which can mimic the biological activity of purines.
Industry: The compound is used in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl- involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl- can be compared with other imidazopyridines, such as:
Rimegepant: Used for the treatment of migraines.
Telcagepant: An investigational drug for migraines.
Ralimetinib: Investigated for cancer and Proteus syndrome.
Miransertib: Investigated for Proteus syndrome.
These compounds share similar structural features but differ in their specific substituents and biological activities, highlighting the unique properties of 1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl-.
Properties
CAS No. |
133052-13-8 |
---|---|
Molecular Formula |
C12H17N3 |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-butyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C12H17N3/c1-4-5-6-10-14-11-8(2)7-9(3)13-12(11)15-10/h7H,4-6H2,1-3H3,(H,13,14,15) |
InChI Key |
LOORDZGKWMTZCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1)C(=CC(=N2)C)C |
Origin of Product |
United States |
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